3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
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Overview
Description
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide is a compound that belongs to the class of 1,2,4-oxadiazoles. The presence of the oxadiazole ring, which contains one oxygen and two nitrogen atoms, contributes to the compound’s unique properties and reactivity .
Preparation Methods
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an anti-infective agent, with activity against bacteria and viruses.
Medicine: Research has indicated its potential use in developing new drugs for treating infectious diseases.
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide can be compared with other 1,2,4-oxadiazole derivatives. Similar compounds include:
- 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole
These compounds share the oxadiazole ring but differ in their substituents and overall structure, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-16-13(19)8-9-14-17-15(18-20-14)12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQIOZNODXNEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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